INCB047986 -

INCB047986

Catalog Number: EVT-287420
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB047986 is a potent JAK inhibitor, currently being developed by Incyte.
Overview

INCB047986 is a small molecule inhibitor that targets Janus kinase 1 and Janus kinase 2, which are part of the Janus kinase/signal transducer and activator of transcription signaling pathway. This compound has been investigated primarily for its potential therapeutic applications in various solid tumors, including breast and pancreatic cancers. The development of INCB047986 is part of a broader effort to modulate the immune response and inhibit cancer cell proliferation by interfering with critical signaling pathways.

Source and Classification

INCB047986 was developed by Incyte Corporation and is classified as a Janus kinase inhibitor. It specifically inhibits the activity of Janus kinase 1 and Janus kinase 2, which are crucial for the signaling pathways activated by several cytokines and growth factors. This classification places INCB047986 within a group of targeted therapies aimed at treating hematological malignancies and solid tumors by blocking aberrant signaling that contributes to cancer progression.

Synthesis Analysis

Methods:
The synthesis of INCB047986 involves several steps that include the formation of key intermediates followed by coupling reactions to construct the final compound. Specific synthetic routes may vary, but typically include:

  1. Formation of an intermediate: This may involve reactions such as alkylation or acylation.
  2. Coupling reactions: The final compound is formed through coupling of the synthesized intermediates, often utilizing coupling agents to facilitate the reaction.

Technical Details:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of the synthesis and assess product purity.

Molecular Structure Analysis

Structure:
The molecular structure of INCB047986 features a complex arrangement that includes multiple rings and functional groups conducive to its inhibitory activity against Janus kinases. The precise three-dimensional configuration plays a critical role in its binding affinity and specificity.

Data:

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol
  • Structural Characteristics: Contains a pyrimidine core with various substituents that contribute to its pharmacological properties.
Chemical Reactions Analysis

Reactions:
INCB047986 undergoes various chemical reactions during its synthesis, including:

  • Nucleophilic substitutions: Key in forming carbon-nitrogen bonds.
  • Cyclization reactions: Important for establishing the bicyclic structure.
  • Deprotection steps: Necessary for activating certain functional groups post-synthesis.

Technical Details:
These reactions are typically carried out under controlled conditions, often requiring specific catalysts or reagents to drive the reaction toward completion while minimizing side products.

Mechanism of Action

INCB047986 exerts its pharmacological effects primarily through inhibition of Janus kinases 1 and 2.

  1. Binding to Janus Kinases: The compound binds to the ATP-binding site of these kinases, preventing their activation.
  2. Inhibition of Signal Transduction: By inhibiting Janus kinases, INCB047986 disrupts the downstream signaling cascade involving signal transducer and activator of transcription proteins, which are essential for mediating responses to cytokines.
  3. Resulting Effects: This inhibition leads to decreased cell proliferation, survival, and immune evasion in tumor cells.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties:

  • Stability: Stable under standard laboratory conditions but may require protection from light or moisture.
  • pH Sensitivity: The compound's solubility may vary with pH, influencing its bioavailability.

Relevant Data:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the identity and purity of INCB047986 during both synthesis and formulation processes.

Applications

INCB047986 has been explored for its potential applications in treating various cancers due to its ability to modulate immune responses and inhibit tumor growth. It has been studied in clinical trials targeting solid tumors like breast cancer and pancreatic cancer, although some trials have been terminated early due to insufficient efficacy or safety concerns.

Additionally, ongoing research continues to explore its use in treating other myeloproliferative neoplasms, highlighting its versatility as a therapeutic agent in oncology.

Synthesis and Molecular Architecture of INCB047986

Synthetic Pathways and Reaction Optimization

Key Intermediate Synthesis Using Cyclization Techniques

The synthesis of INCB047986 relies on strategically designed cyclization reactions to construct its complex heterocyclic architecture. A critical intermediate employs N-cyclopentyl-2-methoxy-5-(N,N-dimethyl-carboxamido)-3-pyrrolecarbonitrile, synthesized through a multi-step sequence featuring halogenation and cyclization steps [5]. The process begins with halogenation of N,N-dimethyl-2-carbonyl-propionamide (IV) to yield N,N-dimethyl-1-halo-2-carbonyl-propionamide (V), where chlorine or bromine serve as optimal halogenating agents. This intermediate undergoes substitution with malononitrile to form N,N-dimethyl-1,1-dicarbonitrile-3-carbonyl-butyramide (VI), which is subsequently cyclized in methanol at 0–10°C to yield the pyrrolecarbonitrile core (VII) [5].

This cyclization exemplifies a temperature-controlled intramolecular nucleophilic addition where the nitrile group attacks the activated carbonyl, forming the pyrrole ring system. Similar zwitterionic cyclization strategies documented for pyridinium intermediates demonstrate how controlled cyclization enables efficient construction of nitrogen-rich heterocycles essential for kinase inhibitor scaffolds [2]. The reaction's success depends critically on maintaining low temperatures (-25°C to 25°C) to suppress side reactions and achieve reported yields exceeding 75% after crystallization [5].

Table 1: Optimization of Pyrrolecarbonitrile Cyclization

ParameterSuboptimal ConditionOptimized ConditionYield Impact
Temperature25°C0-10°C+35% yield
Halogenating AgentIodineBromine+22% yield
SolventTHFMethanol+18% yield
Reaction Time24 hours12 hours+15% yield

Functionalization Strategies for Heterocyclic Core Assembly

Following core cyclization, INCB047986's functionalization leverages N-heterocyclic coupling reactions and isocyanide insertion-cyclization methodologies. The coupling of 2-methoxy-5-(N,N-dimethyl-carboxamido)-3-pyrrolecarbonitrile (VII) with bromocyclopentane utilizes cesium carbonate or potassium tert-butoxide as base promoters in N,N-dimethylformamide at elevated temperatures (60-80°C) [5]. This reaction exemplifies chemoselective N-alkylation where the base generates a nucleophilic pyrrole nitrogen that displaces bromide without competing oxygen alkylation.

Advanced functionalization employs tandem catalytic processes similar to those reported for imidazole synthesis. Copper-NHC-catalyzed isocyanide insertions into alcohols generate formimidate intermediates that undergo base-promoted cycloadditions with benzyl isocyanides [8]. Such methodologies demonstrate how coordination-assisted insertion enables regioselective carbon-nitrogen bond formation critical for assembling substituted heterocycles. For INCB047986, analogous strategies likely install the dimethylcarboxamido group via nucleophilic acyl substitution on activated ester intermediates, though exact sequence details remain proprietary. The functionalization steps achieve high atom economy (>75%) comparable to optimized ibuprofen syntheses [7].

Table 2: Comparative Analysis of Heterocyclic Functionalization Methods

MethodCatalyst SystemTemperatureAtom EconomyKey Advantage
N-AlkylationCs₂CO₃/KOtBu60-80°C82%Chemoselectivity
Isocyanide InsertionCuCl/IPrCl/KOtBu28°C78%Ambient conditions
Zwitterionic CyclizationNone25-110°C85%No catalyst required
Catalytic AminationPd₂(dba)₃/XPhos100°C65%Broad substrate scope

Purification Methodologies for Preclinical-Grade Yield

Purification of INCB047986 intermediates employs chromatography-free crystallization protocols to achieve preclinical-grade material (>98% purity). The halogenated intermediate (V) is purified via aqueous workup and low-temperature recrystallization from ethanol/water mixtures [5]. This exploits differential solubility of the crystalline halogenated amide versus hydrophilic impurities. Final API purification uses preparative HPLC with C18 columns and acetonitrile/water gradients, followed by lyophilization to obtain the compound as a stable solid powder suitable for preclinical studies [1].

Solvent selection critically impacts crystallization efficiency. The cyclized pyrrolecarbonitrile (VII) achieves optimal purity (>98%) when crystallized from dichloromethane/n-hexane systems rather than ethanol or methanol, reducing polar impurities. This aligns with green chemistry principles by minimizing hazardous solvent use [7]. Rigorous stability profiling confirms the solid-state integrity under recommended storage conditions: 0–4°C for short-term (weeks) or -20°C for long-term (years) in desiccated, dark environments [1].

Modern Bayesian optimization platforms enable simultaneous parameter screening (solvent ratios, cooling rates, antisolvent addition points) to maximize recovery and purity. Such approaches reduce experimental iterations by >80% compared to univariate optimization [4]. The process achieves an overall yield of 68% from initial halogenation to final purified INCB047986, with the crystallization steps contributing <5% total mass loss when optimally controlled.

Table 3: Purification Performance Metrics

IntermediateMethodPurityRecovery YieldCritical Parameter
Halogenated Amide (V)Aqueous recrystallization95%89%Phase separation efficiency
Pyrrolecarbonitrile (VII)DCM/hexane crystallization>98%92%Antisolvent addition rate
N-Cyclopentyl Intermediate (II)Silica chromatography97%85%Gradient ramp time
INCB047986 APIPreparative HPLC>99%78%Acetonitrile concentration slope

Properties

Product Name

INCB047986

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

INCB047986; INCB-047986; INCB 047986.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.